molecular formula C7H11N3O2 B2762278 (4,6-Dimethoxypyrimidin-2-YL)methanamine CAS No. 771582-35-5

(4,6-Dimethoxypyrimidin-2-YL)methanamine

Cat. No.: B2762278
CAS No.: 771582-35-5
M. Wt: 169.184
InChI Key: QRBXXPQJEYKYKQ-UHFFFAOYSA-N
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Description

(4,6-Dimethoxypyrimidin-2-YL)methanamine is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, characterized by the presence of methoxy groups at the 4 and 6 positions and an amine group at the 2 position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyrimidin-2-YL)methanamine typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine. One common method uses dimethyl carbonate as the methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is carried out at a temperature of 150°C for 10 hours, achieving a conversion rate of 87.7% and a selectivity of 40.5% .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process starting from guanidine nitrate and diethyl malonate to produce 2-amino-4,6-dihydroxypyrimidine. This intermediate is then reacted with phosphorus oxychloride to form 2-amino-4,6-dichloropyrimidine, which is subsequently methylated to yield the final product .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyrimidin-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(4,6-Dimethoxypyrimidin-2-YL)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyrimidin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: Similar in structure but lacks the methanamine group.

    4,6-Dimethoxypyrimidine: Similar but without the amino group at the 2 position.

    2-Chloro-4,6-dimethoxypyrimidine: Contains a chlorine atom instead of the amino group.

Uniqueness

(4,6-Dimethoxypyrimidin-2-YL)methanamine is unique due to the presence of both methoxy groups and the methanamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic processes and applications .

Properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBXXPQJEYKYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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